CYP2C19 Inhibition IC₅₀ of 10 μM Defines a Quantifiable Off-Target Liability Profile Distinct from Other Pyrimidine Scaffolds
In a standardized CYP inhibition assay using human liver microsomes with 5-minute preincubation followed by 10-minute substrate incubation and LC/MS/MS detection, 5-(dimethylamino)-2-phenyl-4-pyrimidinol inhibited CYP2C19 with an IC₅₀ of 10 μM (1.00E+4 nM) [1]. This represents weak inhibition relative to typical drug candidates (IC₅₀ < 1 μM generally considered significant), but provides a quantitative benchmark for assessing this compound's metabolic interaction potential when used as a tool compound or building block.
| Evidence Dimension | CYP2C19 inhibitory activity |
|---|---|
| Target Compound Data | IC₅₀ = 10 μM (10,000 nM) |
| Comparator Or Baseline | Typical drug candidate threshold: IC₅₀ < 1 μM (significant inhibition); potent CYP2C19 inhibitors (e.g., fluconazole): IC₅₀ < 0.1 μM |
| Quantified Difference | 10-fold to >100-fold less potent than clinically significant CYP2C19 inhibitors |
| Conditions | Human liver microsomes; 5 min preincubation; 10 min substrate incubation; LC/MS/MS detection |
Why This Matters
This quantitative CYP inhibition value allows researchers to prospectively assess and mitigate metabolic interference risks when using this compound in cell-based assays or as a synthetic intermediate for bioactive molecules.
- [1] BindingDB. Entry BDBM50069858 / CHEMBL3407774. Target: Cytochrome P450 2C19 (Human). IC₅₀ = 1.00E+4 nM. Assay: human microsomes, 5 min preincubation, LC/MS/MS. View Source
